
(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) is a versatile organosilane compound widely used in various industrial applications. It is a colorless to slightly yellow liquid with a pungent odor and is easily soluble in alcohol and ether solvents but insoluble in water . This compound is primarily used as an additive in special coatings, adhesives, and sealants .
Preparation Methods
The preparation of vinylmethylbis(methylethylketoxime)silane typically involves the reaction of diphenyl sulfoxide and acetylacetone under alkali catalysis to generate the intermediate bis(acetylacetonimine)silane . This intermediate is then further processed to obtain the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can undergo substitution reactions where the ketoxime groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) has numerous scientific research applications:
Biology: Its ability to form durable bonds between organic and inorganic materials makes it useful in biological research for creating hybrid materials.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential biomedical applications.
Industry: It is widely used in the formulation of silicone sealants, adhesives, coatings, and rubber compounds.
Mechanism of Action
The mechanism of action of vinylmethylbis(methylethylketoxime)silane involves its functional groups. The vinyl group can undergo addition reactions to form cross-links between polymer chains, enhancing the material’s strength and durability . The ketoxime functional groups can react with hydroxyl groups in polymers, forming bonds with the substrate surface and improving adhesion .
Comparison with Similar Compounds
(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) can be compared with other similar compounds such as:
Vinyltris(methylethylketoxime)silane: This compound contains three ketoxime groups and is used as a cross-linking agent in silicone-based materials.
Methylethylketoxime silane: A simpler compound with fewer functional groups, used in similar applications but with different reactivity and properties.
(2E,2'E)-O,O'-(methyl(vinyl)silanediyl)bis(butan-2-one oxime) is unique due to its specific combination of vinyl and ketoxime groups, providing a balance of reactivity and stability that makes it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H22N2O2Si |
|---|---|
Molecular Weight |
242.39 g/mol |
IUPAC Name |
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine |
InChI |
InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3/b12-10-,13-11- |
InChI Key |
YMTJPBFJJAVFRK-MIMPSMLTSA-N |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(C=C)C)/C |
Canonical SMILES |
CCC(=NO[Si](C)(C=C)ON=C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


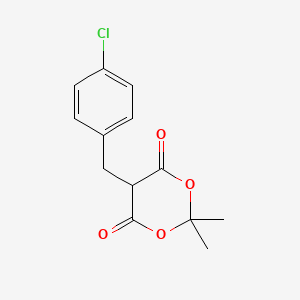
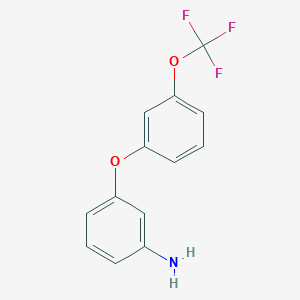
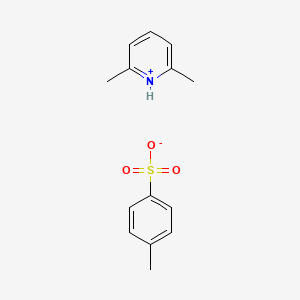
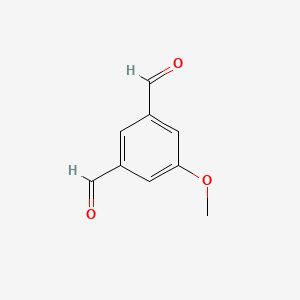
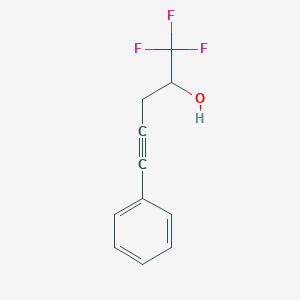

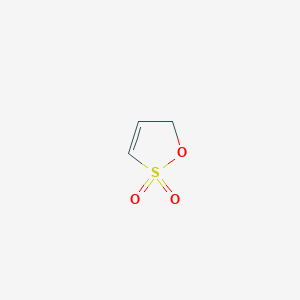
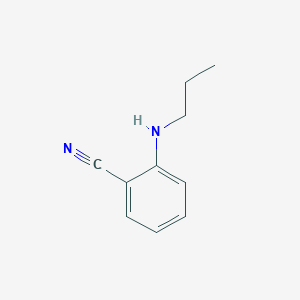
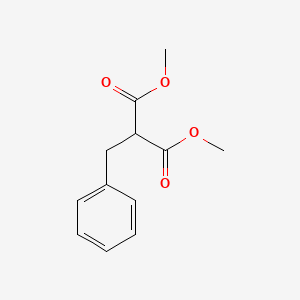
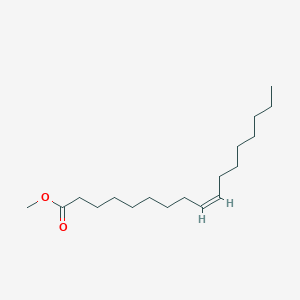
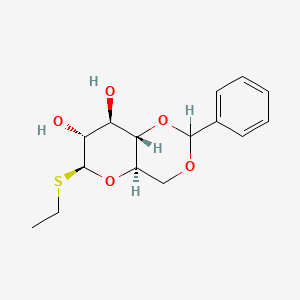
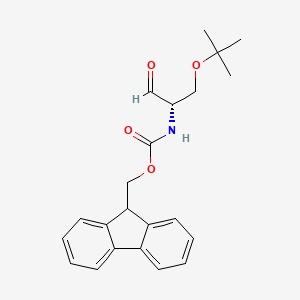
![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)

